Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-1-(dimethylaminomethyl)-2-methyl-, ethyl ester
CAS No.: 20353-73-5
Cat. No.: VC17291813
Molecular Formula: C21H28N2O4
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20353-73-5 |
|---|---|
| Molecular Formula | C21H28N2O4 |
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | ethyl 1-[(dimethylamino)methyl]-8,9-dimethoxy-2-methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C21H28N2O4/c1-7-27-21(24)19-13(2)16(12-22(3)4)20-15-11-18(26-6)17(25-5)10-14(15)8-9-23(19)20/h10-11H,7-9,12H2,1-6H3 |
| Standard InChI Key | DVSRBABZVPNOBM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C(=C2N1CCC3=CC(=C(C=C32)OC)OC)CN(C)C)C |
Introduction
Structural Elucidation and Molecular Characteristics
The target compound features a pyrrolo[2,1-a]isoquinoline scaffold, a bicyclic system comprising a pyrrole ring fused to an isoquinoline moiety. Key structural attributes include:
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5,6-Dihydro saturation in the isoquinoline ring, reducing aromaticity and enhancing conformational flexibility.
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8,9-Dimethoxy substituents on the isoquinoline core, which influence electronic distribution and solubility.
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1-(Dimethylaminomethyl) and 2-methyl groups on the pyrrole ring, contributing to steric and electronic modulation.
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Ethyl ester at the C-3 position, which affects bioavailability and metabolic stability.
Comparative analysis with structurally related compounds, such as the 2-dimethylaminoethyl ester analog (PubChem CID: 209762) , reveals that the dimethylaminomethyl group at position 1 likely enhances basicity and interaction with biological targets. Molecular modeling based on PubChem data suggests a molecular formula of C₂₂H₃₁N₃O₅ and a molecular weight of 441.5 g/mol, though experimental validation is required.
Synthetic Pathways and Methodological Considerations
Core Scaffold Construction
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Isoquinoline quaternization | 2-Bromoacetophenone, 1,2-epoxypropane | 75% |
| 2 | 1,3-Dipolar cycloaddition | Phenylacetylene, 80°C, 12h | 62% |
| 3 | Dimethylaminomethylation | Formaldehyde, dimethylamine, HCl | 45% |
| 4 | Esterification | Ethanol, H₂SO₄, reflux | 85% |
Physicochemical Properties and Spectral Characterization
Spectroscopic Data
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1,720 cm⁻¹ (ester), ν(N-CH₃) at ~2,820 cm⁻¹, and aromatic C-O-C stretches at ~1,250 cm⁻¹ .
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¹H NMR: Key signals:
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¹³C NMR: Carboxylic ester carbonyl at δ 170–175 ppm, quaternary carbons in the isoquinoline ring at δ 125–140 ppm .
Solubility and Stability
The compound’s solubility profile is dominated by its dimethylaminomethyl group, which enhances water solubility at acidic pH due to protonation. LogP calculations predict moderate lipophilicity (~2.5), suitable for blood-brain barrier penetration . Stability studies on analogous compounds indicate susceptibility to ester hydrolysis under alkaline conditions .
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